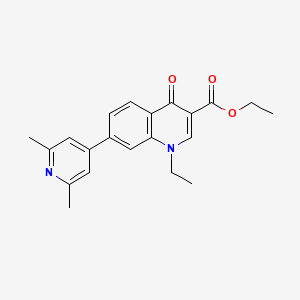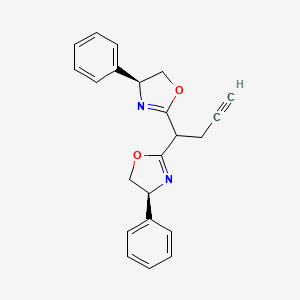
(4S,4'S)-2,2'-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a but-3-yne linker, and each oxazole ring bears a phenyl substituent. The compound’s stereochemistry is defined by the (4S,4’S) configuration, indicating the absolute configuration of the chiral centers.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Heterocyclization Reaction:
- The compound can be synthesized through a heterocyclization reaction involving the condensation of appropriate starting materials.
- For example, the reaction of 4-phenyl-4,5-dihydrooxazole with but-3-yne under suitable conditions leads to the formation of the target compound.
-
Multicomponent Reaction:
- A multicomponent reaction, such as a one-pot reaction involving multiple reactants, can also yield this compound.
- Researchers have explored various multicomponent reactions to access structurally diverse oxazoles.
Industrial Production
The industrial production of “(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” may involve scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions, purification methods, and safety considerations play a crucial role in large-scale production.
Analyse Des Réactions Chimiques
Reactivity
The compound undergoes various chemical reactions, including:
Oxidation: Oxidation of the but-3-yne moiety can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the oxazole rings may yield dihydrooxazoles.
Substitution: Nucleophilic substitution reactions can occur at the phenyl substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the phenyl substituents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield aldehyde or carboxylic acid derivatives.
- Reduction could lead to dihydrooxazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound’s unique structure makes it an interesting target for synthetic chemists exploring new reactions and methodologies.
- It can serve as a building block for more complex molecules.
Biology and Medicine:
- Biological studies may investigate its interactions with enzymes, receptors, or other biomolecules.
- Medicinal chemistry research could explore its potential as a drug candidate.
Industry:
- The compound’s properties may find applications in materials science, such as organic electronics or sensors.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same structure, we can compare it to related oxazole derivatives. Some similar compounds include:
- 4-Phenyl-4,5-dihydrooxazole (without the but-3-yne linker)
- Other bis-oxazole derivatives with different linkers
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]but-3-ynyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-9-18(21-23-19(14-25-21)16-10-5-3-6-11-16)22-24-20(15-26-22)17-12-7-4-8-13-17/h1,3-8,10-13,18-20H,9,14-15H2/t19-,20-/m1/s1 |
Clé InChI |
FUCGVJGZIHUFDN-WOJBJXKFSA-N |
SMILES isomérique |
C#CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
SMILES canonique |
C#CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
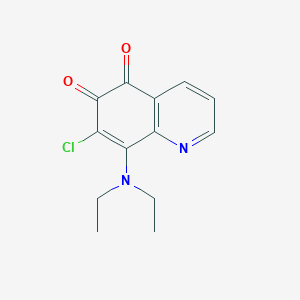
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
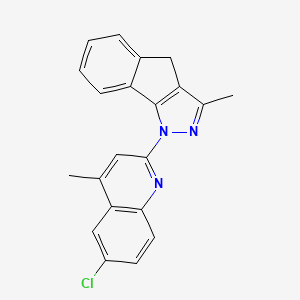
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
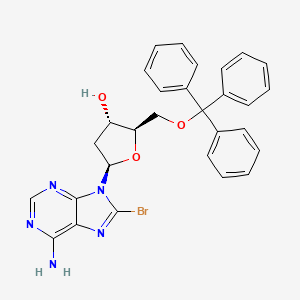
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
